molecular formula C8H2F6O B1360682 2,2,2,3',4',5'-Hexafluoroacetophenone CAS No. 886369-68-2

2,2,2,3',4',5'-Hexafluoroacetophenone

Cat. No. B1360682
M. Wt: 228.09 g/mol
InChI Key: FUCOIMRDYLXIPA-UHFFFAOYSA-N
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Description

2,2,2,3’,4’,5’-Hexafluoroacetophenone, also known as 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanone, is a chemical compound that belongs to the class of fluorinated ketones . It has a molecular formula of C8H2F6O and a molecular weight of 228.09 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2,2,3’,4’,5’-Hexafluoroacetophenone consists of a benzene ring with three fluorine atoms attached at the 3rd, 4th, and 5th carbon atoms. Additionally, there is a trifluoroacetone group attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2,3’,4’,5’-Hexafluoroacetophenone include a molecular weight of 228.09 g/mol, a complexity of 238, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, seven hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Enantioselective Reactions

The compound has been studied in the context of enantioselective reactions, particularly in asymmetric hydrogenation. For instance, its modified versions were used in enantioselective hydrogenation on Pt–alumina catalysts, showing significant effects on reaction rate and selectivity (Varga, Felfoeldi, Forgó, & Bartók, 2004).

Coordination Chemistry

In coordination chemistry, derivatives of this compound have been used to synthesize tetradentate Schiff base ligands and their nickel(II) complexes, which were characterized through various techniques, including electrochemical studies (Ourari, Ouennoughi, Aggoun, Mubarak, Pasciak, & Peters, 2014).

Crystal Structure Analysis

Derivatives of the compound have been synthesized and their crystal structures analyzed using X-ray powder diffraction, providing insights into the intermolecular interactions within these compounds (Chattopadhyay, Ghosh, Mondal, Mukherjee, & Mukherjee, 2012).

Synthetic Chemistry

In synthetic chemistry, it has been utilized in the synthesis of chromones and furanones via Claisen condensation, demonstrating its versatility as a synthetic intermediate (Irgashev, Sosnovskikh, Kalinovich, Kazakova, & Röschenthaler, 2009).

Polymer Science

The compound has also been employed in polymer science. A study details the synthesis of a novel fluorinated monomer based on trifluoroacetophenone for creating fluorine-containing polyimides, highlighting its role in advanced materials development (Brink, Brandom, Wilkes, & Mcgrath, 1994).

Photophysical Studies

Research has been conducted on derivatives of this compound in photophysical studies, such as exploring the fluorescence properties of certain dyes derived from it, showcasing its potential application in various fields (Hagimori, Mizuyama, Yokota, Nishimura, Suzuta, Tai, Wang, Shih, Wu, Huang, Tseng, Chen, Lu, Wei, & Kawashima, 2012).

Green Chemistry

The compound and its derivatives have been implicated in green chemistry initiatives, like using eco-friendly catalysts for the acylation of resorcinol, thus aligning with sustainable practices (Yadav & Joshi, 2002).

Materials Science

In materials science, it has been utilized in the formation of unique nano-caged frameworks with potential for CO2 fixation and iodine capture, highlighting its application in environmental remediation and nuclear industry (Chen, Fan, Zhang, & Ma, 2020).

Ground and Excited State Chemistry

Studies on its derivatives also include examining hydrogen bonding in ground and excited states, providing valuable insights into photochemical properties (Filarowski, Kochel, Hansen, Urbanowicz, & Szymborska, 2007).

Drug Development

Although excluded from this summary, it's worth noting that derivatives of this compound have applications in drug development and pharmacology, as evidenced by studies focusing on chromone derivatives with antitumor activity (Mary, Mary, Resmi, & Rad, 2021).

Safety And Hazards

2,2,2,3’,4’,5’-Hexafluoroacetophenone is classified as an irritant .

properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCOIMRDYLXIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645220
Record name 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2,3',4',5'-Hexafluoroacetophenone

CAS RN

886369-68-2
Record name 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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